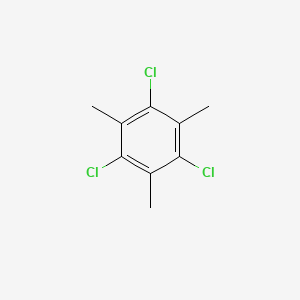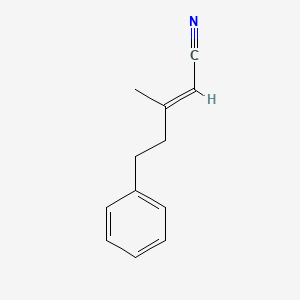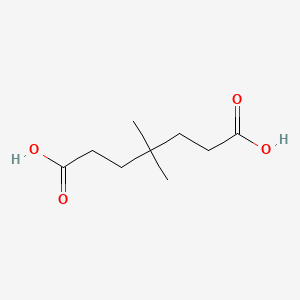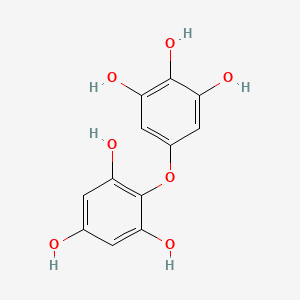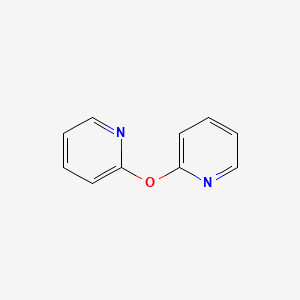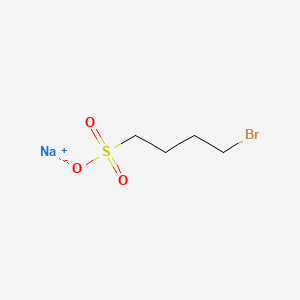
Sodium 4-bromobutane-1-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-bromobutane-1-sulphonate is an organic compound with the molecular formula C4H8BrNaO3S. It is a white crystalline solid that is highly soluble in water and stable at room temperature . This compound is commonly used as a reagent in organic synthesis and has various applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium 4-bromobutane-1-sulphonate can be synthesized through the reaction of 4-bromobutane with sodium bisulfite. The reaction typically involves heating 4-bromobutane with an aqueous solution of sodium bisulfite under reflux conditions . The reaction proceeds as follows:
C4H9Br+NaHSO3→C4H8BrNaO3S+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified through crystallization and filtration .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, cyanide ions, or amines.
Reduction Reactions: The compound can be reduced to 4-butanesulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary amines.
Major Products Formed:
Applications De Recherche Scientifique
Sodium 4-bromobutane-1-sulphonate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of sodium 4-bromobutane-1-sulphonate involves its ability to act as an electrophile in nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce sulfonate groups into organic molecules .
Comparaison Avec Des Composés Similaires
- Sodium 4-chlorobutane-1-sulphonate
- Sodium 4-iodobutane-1-sulphonate
- Sodium 4-fluorobutane-1-sulphonate
Comparison: Sodium 4-bromobutane-1-sulphonate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. Compared to its chloro and iodo analogs, the bromine derivative offers moderate reactivity, making it suitable for a wide range of applications. The fluoro analog, while less reactive, is more stable and less commonly used in synthetic applications .
Propriétés
Numéro CAS |
53535-08-3 |
|---|---|
Formule moléculaire |
C4H9BrNaO3S |
Poids moléculaire |
240.07 g/mol |
Nom IUPAC |
sodium;4-bromobutane-1-sulfonate |
InChI |
InChI=1S/C4H9BrO3S.Na/c5-3-1-2-4-9(6,7)8;/h1-4H2,(H,6,7,8); |
Clé InChI |
OLZGCIAQUQPUMQ-UHFFFAOYSA-N |
SMILES |
C(CCBr)CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
C(CCBr)CS(=O)(=O)O.[Na] |
| 53535-08-3 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Thiophene, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B3053322.png)
![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B3053323.png)
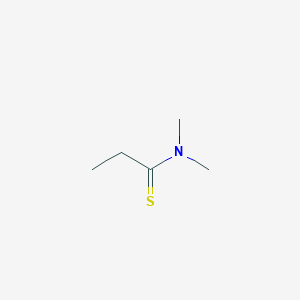
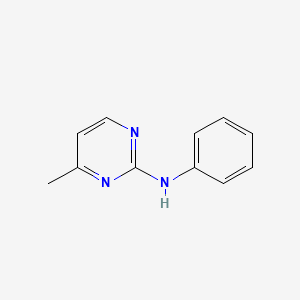
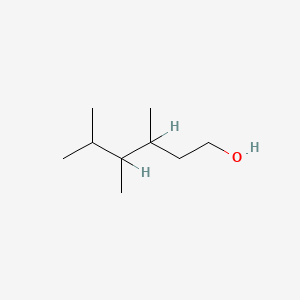
![(E)-[6]-Dehydroparadol](/img/structure/B3053330.png)
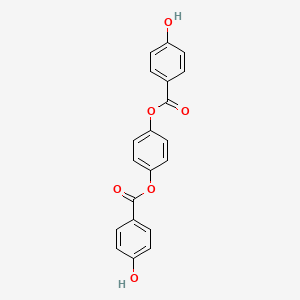
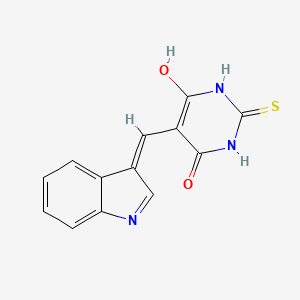
![2-(2-Fluorophenyl)-3-[3-iodo-4-[(4-nitrophenyl)methoxy]phenyl]prop-2-enenitrile](/img/new.no-structure.jpg)
